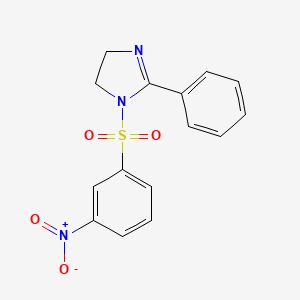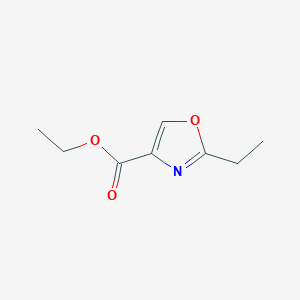![molecular formula C17H22N4O B2374049 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2198371-39-8](/img/structure/B2374049.png)
2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely belongs to the class of compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common approach .Scientific Research Applications
Synthesis and Structural Analysis
Compounds like 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine are often synthesized through reactions involving heterocyclic amines, which serve as key intermediates in the preparation of various pharmacologically active compounds and materials with unique properties. For instance, the intercalation of heterocyclic amines into α-titanium hydrogenphosphate has been studied, demonstrating the potential for creating new materials with tailored interlamellar distances and surface bonding characteristics (Nunes & Airoldi, 2000).
Potential Applications in Medicinal Chemistry
The structural motifs present in compounds similar to this compound are often found in molecules with significant biological activities. For example, the synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been explored for their potential as building blocks in medicinal chemistry, highlighting the versatility of pyrazine and piperidine derivatives in drug development (Matulevičiūtė et al., 2021).
Electrochemical and Photochemical Properties
The electrochemical and photochemical properties of heterocyclic compounds, including pyrazine derivatives, have been investigated, revealing their potential in the development of novel materials with specific electronic and optical characteristics. Research into oxo-centered mixed-ligand triruthenium complexes, for example, has shown reversible multistep and multielectron electrochemical properties, indicating applications in areas such as catalysis and molecular electronics (Abe et al., 1996).
Heterocyclic Compounds in Material Science
The intercalation and coordination chemistry of pyrazine and related ligands have been explored for their utility in creating complex molecular structures with potential applications in material science. These studies offer insights into the synthesis of coordination complexes and their electrochemical, optical, and structural properties, which can be leveraged to develop advanced materials for various technological applications (Halcrow, 2005).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, as suggested by the presence of N–H…O and N–H…N hydrogen bonds in similar compounds .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to changes in cellular function .
Result of Action
Similar compounds have been known to cause changes in cellular function, leading to various physiological effects .
Properties
IUPAC Name |
2-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-3-7-19-17(13)22-12-15-5-8-21(9-6-15)16-11-18-10-14(2)20-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWADPOCROMABN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-{[(2,5-diethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2373968.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)
![2-[(3-Chloro-1H-indol-2-ylmethyl)-amino]-ethanol](/img/structure/B2373975.png)
![1-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2373976.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)




